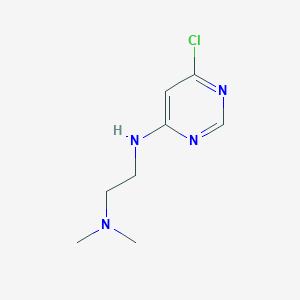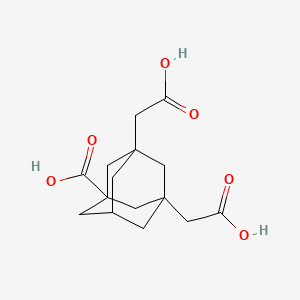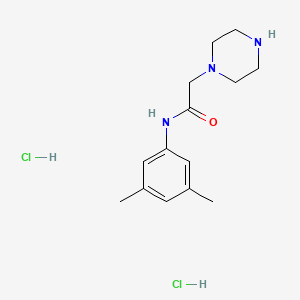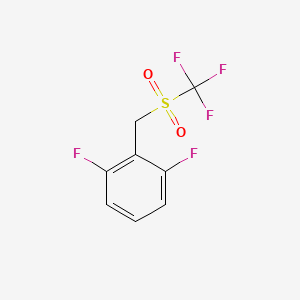
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide
概要
説明
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (DMMCH) is a synthetic compound with a wide range of applications in scientific research. It is an organofluorine compound, containing both a fluorine atom and a methoxy group, and is used in a variety of biochemical and physiological studies.
科学的研究の応用
1. Radiosynthesis for Brain Imaging
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide is used in the development of radiofluorination methods, specifically for the preparation of [(18) F]Mefway. This compound is utilized in PET imaging to study brain serotonin 1A receptors. A study optimized the radiosynthesis process for [(18) F]Mefway using a fully automated system, achieving high radiochemical yield and purity, suitable for clinical application (Choi et al., 2013).
2. PET Imaging Comparisons
In a comparison study, this compound derivatives were used to create 18F-Mefway, a PET radioligand. This study compared 18F-Mefway with 18F-FCWAY in terms of quantifying 5-HT1A receptors in human subjects. The study revealed differences in regional uptake and resistance to in vivo defluorination between the two radioligands (Choi et al., 2015).
3. Synthesis of Precursor for Radiopharmaceuticals
Another application involves the efficient synthesis of a precursor for [18F]Mefway, which is significant for imaging 5-HT1A receptors. The study addressed challenges in the synthesis process, improving the overall yield and efficiency for radiopharmaceutical development (Choi et al., 2010).
4. Molecular Structure and Spectroscopy Analysis
The compound is also used in the study of molecular structures and spectroscopy. For instance, its derivative, Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, was analyzed for its vibrational wavenumbers, molecular structure, and non-linear optical properties using spectroscopic techniques (Mary et al., 2014).
特性
IUPAC Name |
4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-12(14-2)8(13)7-3-5-9(10,11)6-4-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDRGVWTVHQUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC(CC1)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917383-03-0 | |
| Record name | 4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)
![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)

![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)



![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)


![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)
![2-[(3-Methylphenyl)amino]butanohydrazide](/img/structure/B1442624.png)
